3-amino-3-(propan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound is characterized by a pyrrolidin-2-one ring substituted with an amino group and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines through a cascade process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one ring.
Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-amino-3-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the amino and isopropyl substitutions.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidin-2-one ring.
Prolinol: A related compound with a hydroxyl group instead of the amino group.
Uniqueness
3-amino-3-(propan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and as a precursor for synthesizing more complex molecules.
Properties
CAS No. |
2613384-30-6 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.